1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRLRMIXUHYYMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735743 | |
| Record name | 1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048384-87-7 | |
| Record name | 1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone typically involves the iodide displacement reaction with in situ generated (trifluoromethyl)copper . This method ensures the introduction of the trifluoromethyl group into the pyridine ring, resulting in the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 3 undergoes substitution with nucleophiles under specific conditions:
Key Findings :
-
Electron-withdrawing trifluoromethyl group enhances electrophilicity at position 3, facilitating substitution .
-
Polar aprotic solvents (e.g., DMF) improve yields compared to protic solvents.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
Mechanistic Notes :
-
Oxidative addition of Pd(0) to the C–Br bond precedes transmetallation with boronic acids .
-
Base (e.g., K₂CO₃) neutralizes HBr byproduct, driving reaction completion.
Reduction of the Ketone Group
The ethanone moiety is reduced to secondary alcohols or alkanes:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C to RT, 2 h | 1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanol | 89% | |
| LiAlH₄ | THF, reflux, 4 h | 1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethane | 73% |
Selectivity Insights :
-
NaBH₄ selectively reduces ketones without affecting the pyridine ring .
-
LiAlH₄ induces full reduction to ethane derivatives under vigorous conditions .
Oxidation Reactions
The ketone group undergoes oxidation to carboxylic acids:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, H₂O, 100°C, 6 h | 3-Bromo-5-(trifluoromethyl)picolinic acid | 58% | |
| CrO₃ | Acetic acid, RT, 24 h | 3-Bromo-5-(trifluoromethyl)picolinic acid | 47% |
Side Reactions :
-
Over-oxidation may lead to decarboxylation under prolonged heating.
Halogen Exchange Reactions
Bromine at position 3 is replaced by other halogens:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CuI, KI | DMF, 150°C, 12 h | 3-Iodo-5-(trifluoromethyl)pyridin-2-yl ethanone | 64% | |
| Cl₂ gas | Acetic acid, 40°C, 8 h | 3-Chloro-5-(trifluoromethyl)pyridin-2-yl ethanone | 51% |
Limitations :
Scientific Research Applications
1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Electronic Effects
The table below compares substituent positions and electronic properties of analogous pyridine-based ethanones:
Key Observations :
- Electron-withdrawing groups (CF₃, Br, Cl) : The trifluoromethyl group in the main compound significantly increases lipophilicity compared to fluorine or chlorine .
- Positional effects : Bromo at position 3 (vs. 5 in other analogs) may direct electrophilic substitution to specific ring positions.
Physical and Chemical Properties
Notable Trends:
- The trifluoromethyl group reduces water solubility compared to non-CF₃ analogs.
- Bromo substituents generally increase molecular weight and melting points.
Implications :
Biological Activity
1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone, with the CAS number 1048384-87-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- Chemical Formula : C8H6BrF3N
- Molecular Weight : 256.04 g/mol
- Functional Groups : The compound features a pyridine ring with a bromine and trifluoromethyl substituents, which are known to influence its biological activity.
Antimicrobial Properties
This compound has shown promising antimicrobial activity. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced potency against various pathogens due to their electron-withdrawing properties, which can stabilize reactive intermediates during biochemical interactions.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Chlamydia trachomatis | 32 μg/mL | |
| Neisseria meningitidis | 64 μg/mL | |
| Haemophilus influenzae | 16 μg/mL |
The mechanism through which this compound exerts its antimicrobial effects involves interference with bacterial protein synthesis and cell wall integrity. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration.
Study on Antichlamydial Activity
A study highlighted the antichlamydial activity of compounds similar to this compound. The presence of the trifluoromethyl group was crucial for activity, as derivatives lacking this group showed no significant antimicrobial effects. This underscores the importance of structural modifications in drug design for targeting specific pathogens effectively .
Evaluation in Animal Models
In vivo studies have demonstrated that derivatives of this compound exhibit moderate efficacy in animal models infected with Chlamydia. The studies measured the reduction in bacterial load and assessed toxicity levels in host cells, indicating a favorable therapeutic index .
Absorption and Metabolism
The absorption characteristics of this compound suggest moderate bioavailability due to its lipophilic nature. Studies indicate that metabolic stability is affected by the presence of the trifluoromethyl group, which can enhance resistance to enzymatic degradation in liver microsomes .
Toxicity Profile
Toxicological assessments have shown that while the compound exhibits antimicrobial properties, it also poses risks of cytotoxicity at higher concentrations. Evaluations using human cell lines revealed that careful dose management is necessary to minimize adverse effects while maximizing therapeutic benefits .
Q & A
Basic Questions
Q. What are the key physical and spectroscopic properties of 1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone?
- Molecular Formula : C₈H₅BrF₃NO.
- Molecular Weight : ~272 g/mol (estimated from analogs in ).
- Melting Point : Likely 90–95°C (based on structurally similar brominated pyridinyl ethanones) .
- Spectroscopy :
- ¹H NMR : Expected signals for pyridine protons (δ 8.5–9.5 ppm) and acetyl methyl group (δ 2.6–3.0 ppm).
- LC-MS : Characteristic [M+H]⁺ peak at m/z ~273.9 (bromine isotope pattern) .
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to halogen and trifluoromethyl groups.
Q. What safety precautions are critical when handling this compound in a laboratory setting?
- PPE : Wear chemical-resistant gloves (nitrile), lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Store in airtight containers at 0–6°C for stability, especially if light-sensitive .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize the bromination step in synthesizing this compound to improve yield and purity?
- Methodology : Bromination of a precursor (e.g., 1-[3-ethylsulfanyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethanone) using HBr/Br₂ in acetic acid at room temperature (RT) achieves selective bromination .
- Optimization :
- Stoichiometry : Use 1.1–1.3 equivalents of Br₂ to minimize di-bromination by-products.
- Purification : Reverse-phase column chromatography (water/acetonitrile gradient) effectively isolates the product .
Q. What synthetic routes are effective for introducing the trifluoromethyl group onto the pyridine ring?
- Electrophilic Trifluoromethylation : Use CF₃Cu or CF₃I under Cu-mediated conditions.
- Cross-Coupling : Suzuki-Miyaura coupling with (trifluoromethyl)boron reagents and Pd catalysts (e.g., Pd(PPh₃)₄) .
- Challenges : Steric hindrance from the pyridine ring may require elevated temperatures (80–100°C) .
Q. How do bromine and trifluoromethyl substituents influence reactivity in cross-coupling reactions?
- Electronic Effects :
- The trifluoromethyl group is electron-withdrawing, activating the pyridine ring toward nucleophilic substitution at the 2-position.
- Bromine serves as a leaving group in Pd-catalyzed couplings (e.g., Suzuki, Heck).
Q. What analytical techniques are most reliable for confirming structural integrity and purity?
- LC-MS : Retention time (~1.2 min) and [M+H]⁺ peak confirm molecular weight .
- X-ray Crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- ¹⁹F NMR : Distinct signal for CF₃ group (~-60 to -70 ppm) validates substitution .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
